1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWFSMHHLMTFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one, highlighting differences in substituents, synthesis, and properties:
Structural and Functional Insights
Substituent Effects on Bioactivity: The anti-tyrosinase activity of the parent compound (R₁ = R₂ = H) is attributed to its biphenyl core, which mimics tyrosine substrates . Derivatives with electron-donating groups (e.g., 4-OCH₃ in ) show improved solubility but reduced enzyme affinity due to steric hindrance .
Crystallographic Variations :
- The unsubstituted parent compound exhibits planar geometry with π-π stacking distances of 3.8–4.0 Å . Methoxy or nitro groups introduce torsional angles (e.g., 10–15° in 4′-OCH₃ derivatives), disrupting conjugation and altering supramolecular packing .
Synthetic Challenges: Amino-substituted derivatives (e.g., dimethylamino in ) face stability issues, leading to discontinuation in commercial availability . Hydroxy-substituted analogs () require protective group strategies to prevent oxidation during synthesis .
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 4-biphenylacetone) and an aldehyde (e.g., benzaldehyde). Evidence from analogous enones (e.g., ) suggests:
- Solvent selection : Ethanol or methanol with catalytic acid (e.g., thionyl chloride) enhances yield .
- Temperature : Reactions often proceed at reflux (~80°C) for 6–12 hours, monitored by TLC .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like unreacted aldehydes .
Optimization may involve adjusting molar ratios (1:1.2 ketone:aldehyde) and using mild bases (e.g., NaOH) to minimize side reactions .
Advanced: How can X-ray crystallography resolve discrepancies in reported molecular geometries of chalcone derivatives?
Answer:
X-ray crystallography provides definitive bond lengths , angles , and torsional parameters to resolve structural ambiguities. For example:
- Non-centrosymmetric packing : highlights how substituents (e.g., nitro or methoxy groups) influence molecular planarity and crystal packing, which can explain variations in geometry .
- Software tools : SHELXL ( ) refines diffraction data to identify deviations from ideal geometry, such as enone group planarity or biphenyl dihedral angles .
- Validation : Compare experimental data with DFT-optimized structures to assess steric or electronic effects causing discrepancies .
Advanced: How can nonlinear optical (NLO) properties of this compound be evaluated using crystallographic and spectroscopic data?
Answer:
NLO efficiency correlates with molecular hyperpolarizability and crystal symmetry :
- Kurtz-Perry powder test : Measures second-harmonic generation (SHG) in non-centrosymmetric crystals (e.g., space groups like Pna2₁ in ) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-stacking) that enhance SHG activity .
- Z-scan technique : Determines third-order NLO coefficients (e.g., nonlinear refractive index) using laser-based methods .
Data interpretation requires cross-validation with computational methods (e.g., TD-DFT) to link electronic structure to observed NLO responses .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound under storage conditions?
Answer:
- HPLC : Use a C18 column with methanol/water (65:35) mobile phase () to detect impurities >0.1% .
- Melting point analysis : Compare experimental values (e.g., 160–165°C) with literature to identify solvate formation or degradation .
- FTIR and NMR : Confirm functional groups (e.g., enone C=O at ~1650 cm⁻¹) and monitor hydrolytic stability in humid environments .
Advanced: How should researchers address contradictions in reported melting points or spectral data across studies?
Answer:
Contradictions often arise from polymorphism or solvent effects :
- Thermogravimetric analysis (TGA) : Differentiates polymorphs (e.g., enantiotropic transitions) .
- Variable-temperature XRD : Identifies phase changes affecting melting points .
- Standardized protocols : Reproduce synthesis/purification steps from conflicting studies (e.g., vs. 12) to isolate variables like solvent traces .
Documentation of experimental conditions (e.g., heating rate in melting point tests) is critical for reconciling data .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
- Solvent screening : Use mixed solvents (e.g., dichloromethane/hexane) to control nucleation rates .
- Seeding : Introduce microcrystals from analogous compounds (e.g., ) to guide growth .
- Slow evaporation : Maintain stable supersaturation in temperature-controlled environments (e.g., 4°C) .
For stubborn cases, high-throughput crystallization robots screen >100 conditions (e.g., varying pH, additives) .
Basic: How can researchers validate the identity of synthetic intermediates during multi-step synthesis?
Answer:
- LC-MS : Monitors molecular ions (e.g., m/z 310.3 for the target compound) and fragments .
- ¹H-NMR coupling patterns : Distinctive vinyl proton signals (δ 7.8–8.1 ppm, J = 15–16 Hz) confirm enone formation .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.3% of theoretical values) .
Advanced: What computational methods are recommended for predicting the photophysical properties of this chalcone derivative?
Answer:
- TD-DFT : Calculates UV-Vis absorption spectra (e.g., λₘₐₐ ~350 nm) and excited-state dipole moments .
- Molecular docking : Evaluates potential bioactivity (e.g., binding to enzyme active sites) using AutoDock Vina .
- MESP maps : Visualize charge distribution to predict reactivity sites (e.g., electrophilic enone carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
